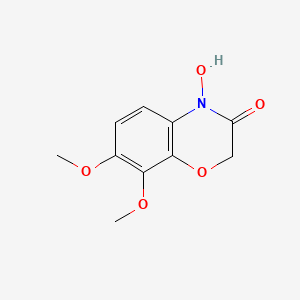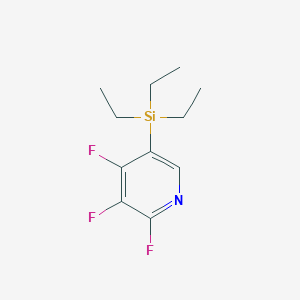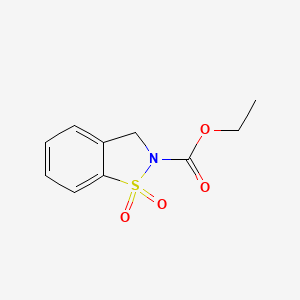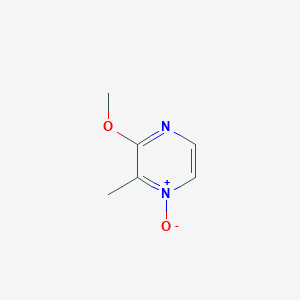![molecular formula C18H21NO4 B14188600 Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate CAS No. 860344-06-5](/img/structure/B14188600.png)
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate is a complex organic compound that features a morpholine ring, a furan ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.
Esterification: The benzoate ester is formed through esterification reactions, typically involving the reaction of benzoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-{5-[1-(piperidin-4-yl)ethyl]furan-2-yl}benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 4-{5-[1-(pyrrolidin-4-yl)ethyl]furan-2-yl}benzoate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.
Propiedades
Número CAS |
860344-06-5 |
|---|---|
Fórmula molecular |
C18H21NO4 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
methyl 4-[5-(1-morpholin-4-ylethyl)furan-2-yl]benzoate |
InChI |
InChI=1S/C18H21NO4/c1-13(19-9-11-22-12-10-19)16-7-8-17(23-16)14-3-5-15(6-4-14)18(20)21-2/h3-8,13H,9-12H2,1-2H3 |
Clave InChI |
RVCKIIWNIPHPEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)





![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)


![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)

